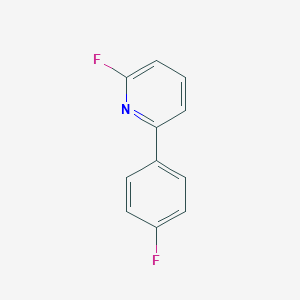

2-Fluoro-6-(4-fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCZNTSYABACTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572715 | |

| Record name | 2-Fluoro-6-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-14-8 | |

| Record name | 2-Fluoro-6-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 4 Fluorophenyl Pyridine

Strategies for Carbon-Fluorine Bond Formation on the Pyridine (B92270) Moiety

The introduction of a fluorine atom onto the pyridine core, specifically at the 2-position, is a key challenge in the synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine. Chemists have developed several strategic approaches that can be broadly categorized into nucleophilic pathways and direct C-H bond fluorination.

Nucleophilic Fluorination Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. These pathways involve the displacement of a good leaving group at the 2-position of the pyridine ring by a nucleophilic fluoride (B91410) source. The efficiency of these reactions is highly dependent on the nature of the leaving group and the reaction conditions employed.

A prevalent method for synthesizing 2-fluoropyridines is the halogen-exchange (Halex) reaction, where a chloro or bromo substituent at the 2-position is displaced by fluoride. acs.org Metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF) are the most common nucleophilic fluorine sources for this transformation. alfa-chemistry.com The reaction typically requires high temperatures and is often performed in a polar aprotic solvent to enhance the nucleophilicity of the fluoride salt.

For the synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine, a suitable precursor would be 2-Chloro-6-(4-fluorophenyl)pyridine. The reaction involves heating this precursor with an excess of a metal fluoride. The choice of metal fluoride and solvent system is critical for optimizing the yield. Cooperative catalysis, using a combination of CsF with 18-crown-6 (B118740) ether and a phase-transfer catalyst like tetramethylammonium (B1211777) chloride, has been shown to enable fluorinations under milder conditions. researchgate.net

Table 1: Representative Conditions for Fluorodechlorination using Metal Fluorides

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloro-6-(trifluoromethyl)pyridine | KF | N/A (Vapor Phase) | 90-250 | ~85 |

| 2,4-Dichloro-6-(trifluoromethyl)pyridine | KF | N/A (Pressure Vessel) | 350 | - |

| Heteroaryl Chlorides | CsF / 18-crown-6 | Acetonitrile | 60 | High |

Data derived from patent examples and general literature on similar substrates. researchgate.netgoogle.com

Electrophilic N-F reagents are primarily used for electrophilic fluorination, where they act as a source of "F+". worktribe.comacsgcipr.org This class of reagents includes compounds like N-fluorobenzenesulfonimide (NFSI), N-fluoropyridinium salts, and Selectfluor. alfa-chemistry.comresearchgate.net While their primary role is in electrophilic reactions, they are sometimes employed in complex, metal-catalyzed cycles that can lead to the formation of C-F bonds. For instance, a palladium-catalyzed process might involve C-H activation followed by an oxidative step with an N-F reagent to forge the C-F bond. acsgcipr.orgjuniperpublishers.com However, their direct application in a purely nucleophilic substitution pathway for this specific synthesis is not the standard approach. Their utility lies more in the realm of C-H activation methodologies. acsgcipr.org

Fluorodehalogenation, as discussed previously, is a primary method for synthesizing 2-fluoropyridines. acs.org It relies on the SNAr mechanism where a halide, typically chloride, at the electron-deficient 2-position of the pyridine ring is displaced by a fluoride ion. acs.orggoogle.com This reaction is often driven by the formation of a more stable metal halide salt (e.g., KCl).

Fluorodenitration is an alternative SNAr pathway where a nitro group (-NO₂) serves as the leaving group. acs.orgscispace.com The nitro group is highly electron-withdrawing, which strongly activates the pyridine ring towards nucleophilic attack. Therefore, a precursor such as 2-Nitro-6-(4-fluorophenyl)pyridine could be converted to the target compound upon treatment with a fluoride source like KF or tetrabutylammonium (B224687) fluoride (TBAF). acs.org This method can be particularly effective for substrates where the corresponding halogenated precursor is difficult to access. acs.org

A modern and highly effective strategy for the synthesis of 2-fluoropyridines involves the activation of pyridine N-oxides. acs.orgacs.org This method proceeds via a two-step sequence. First, the corresponding pyridine N-oxide is treated with an activating agent, such as trifluoroacetic anhydride (B1165640) or tosyl chloride, in the presence of a tertiary amine. snmjournals.org This regioselectively forms a stable and isolable 2-pyridyltrialkylammonium salt intermediate. acs.orgnih.gov

This ammonium (B1175870) salt possesses an excellent leaving group (a neutral trialkylamine) at the 2-position. In the second step, treatment of this salt with a nucleophilic fluoride source, such as KF or CsF, results in a smooth displacement to yield the 2-fluoropyridine (B1216828) product under mild conditions. acs.orgsnmjournals.org This methodology offers broad functional group compatibility and avoids the high temperatures often required for traditional Halex reactions. acs.orgnih.gov

Table 2: Synthesis of 2-Fluoropyridines via Pyridine N-Oxide Activation

| Step | Reagents | Intermediate/Product | General Conditions |

| 1. Activation | Pyridine N-oxide, Trifluoroacetic anhydride, Tertiary amine | 2-Pyridyltrialkylammonium salt | CH₂Cl₂ |

| 2. Fluorination | 2-Pyridyltrialkylammonium salt, Fluoride source (e.g., KF, CsF) | 2-Fluoropyridine | DMF or DMSO, 110 °C |

This table outlines the general two-step process described in the literature. acs.orgsnmjournals.org

Carbon-Hydrogen Bond Fluorination Methodologies

Direct C-H bond fluorination represents a highly atom-economical and synthetically elegant approach to fluorinated heterocycles. nih.gov These methods circumvent the need for pre-functionalized substrates (e.g., chloro- or nitro-pyridines), directly converting a C-H bond to a C-F bond.

For pyridines, C-H fluorination typically occurs with high selectivity at the 2-position, which is adjacent to the ring nitrogen. google.comresearchgate.net One of the most effective reagents for this transformation is silver(II) fluoride (AgF₂). google.comresearchgate.net The reaction of a substituted pyridine, such as 6-(4-fluorophenyl)pyridine, with AgF₂ can provide the desired 2-fluoro derivative directly. These reactions are often rapid, occurring at ambient temperature. researchgate.net

Other methodologies involve transition-metal catalysis, for example, using palladium catalysts in conjunction with an electrophilic fluorine source like Selectfluor. beilstein-journals.orgnih.gov These reactions proceed via a chelation-assisted C-H activation mechanism, followed by reductive elimination to form the C-F bond. nih.gov This approach allows for the fluorination of complex molecules with high regioselectivity. nih.gov

Table 3: Comparison of C-H Fluorination Methods for Pyridines

| Method | Fluorinating System | Key Features |

| Silver-Mediated | AgF₂ | Commercially available reagent; mild conditions; high selectivity for the 2-position. google.comresearchgate.net |

| Palladium-Catalyzed | Pd(OAc)₂ / Selectfluor | Requires a directing group; allows for ortho-fluorination of aryl rings attached to pyridine. juniperpublishers.comnih.gov |

Methodologies for Carbon-Carbon Bond Formation at the Biaryl Junction

The formation of the bond between the pyridine and the fluorophenyl ring is another key synthetic challenge. Cross-coupling reactions are the most common strategies employed for this purpose.

Cross-Coupling Reaction Strategies

The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for forming C(sp2)-C(sp2) bonds, making it highly suitable for the synthesis of 2-arylpyridines. nih.govcdnsciencepub.comnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium complex. nih.govcdnsciencepub.com For the synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine, this could involve coupling 2-fluoropyridine-6-boronic acid with 1-bromo-4-fluorobenzene, or conversely, 2-fluoro-6-bromopyridine with 4-fluorophenylboronic acid. The choice of palladium catalyst, ligands, and base is critical for achieving high yields. nih.govacs.org For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can be beneficial. nih.gov The reaction conditions, including temperature and the presence of water, can also significantly impact the outcome. nih.govresearchgate.net

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions like the Hiyama coupling (using organosilanes) also provide a viable route to biaryl compounds and are noted for the low toxicity of the organosilane reagents. thieme-connect.com

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura | Aryl halide/triflate + Arylboronic acid/ester | Widely used, robust, high yields. nih.govcdnsciencepub.com Catalyst, ligand, and base selection are crucial. nih.govacs.org |

| Hiyama | Aryl halide + Organosilane | Low toxicity of organosilane reagents. thieme-connect.com |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods for C-C bond formation. beilstein-journals.org These reactions are often more cost-effective. Copper-catalyzed arylation can be used to couple aryl halides with various nucleophiles, and in the context of biaryl synthesis, can be adapted to form the desired C-C bond. mdpi.com For instance, copper(I)-catalyzed amination of fluorinated halobenzenes has been shown to be efficient, and similar principles can be applied to C-C bond formation. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations.

Direct Arylation Techniques (e.g., with Pyridine N-Oxides)

Direct arylation offers a more atom- and step-economical approach by avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov One effective strategy involves the palladium-catalyzed direct C-H arylation of pyridine N-oxides. rsc.orgorgsyn.org In this method, the pyridine N-oxide is coupled directly with an arylating agent, such as an aryl halide or an arylboronic acid derivative. rsc.orgfu-berlin.de The N-oxide group serves as a directing group, facilitating the selective C-H activation at the 2-position of the pyridine ring. nih.govrsc.org The resulting 2-arylpyridine N-oxide can then be readily reduced to the corresponding 2-arylpyridine. orgsyn.org This approach has been shown to be highly regioselective and tolerant of a variety of functional groups on both coupling partners. rsc.orgorgsyn.org Copper-catalyzed versions of this direct C-H arylation of pyridine N-oxides with arylboronic esters have also been developed, providing a more economical catalytic system. rsc.org

Photoredox-Mediated Carbon-Carbon Coupling

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. core.ac.uk This approach is particularly valuable for the synthesis of complex molecules like 2-Fluoro-6-(4-fluorophenyl)pyridine.

The proposed mechanism for this photoredox reaction is outlined below:

The iridium(III) photocatalyst is excited by light.

The excited photocatalyst reduces the α,α-difluoro-β-iodoketone to generate a radical.

This radical adds to the double bond of the silyl (B83357) enol ether.

The resulting radical is oxidized by the iridium(IV) species to form a cation.

The silyl group is eliminated, leading to the formation of a 1,4-diketone.

Finally, condensation with ammonia (B1221849) yields the 3-fluoropyridine.

The radical nature of this process has been supported by experiments where the reaction is inhibited by the presence of radical scavengers like TEMPO. acs.org

Another application of photoredox catalysis is in the C–H arylation of pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net While not a direct synthesis of the target compound, this methodology demonstrates the potential of using light-mediated reactions for the late-stage functionalization of heterocyclic rings, which could be adapted for the synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine analogues. mdpi.com

Convergent and Divergent Synthetic Routes

The efficient construction of complex molecules often relies on strategic synthetic planning, with convergent and divergent approaches offering distinct advantages.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This approach is highly efficient for creating a library of related compounds for applications such as drug discovery. whiterose.ac.uk Starting from a core fluorinated pyridine structure, various aryl groups, including 4-fluorophenyl, could be introduced through different coupling reactions. This allows for the rapid generation of analogues of 2-Fluoro-6-(4-fluorophenyl)pyridine with modifications on the phenyl ring or the pyridine core. One-pot syntheses of polysubstituted pyridines from simple starting materials exemplify a divergent strategy, providing rapid access to a range of pyridine derivatives. researchgate.net

An example of a divergent approach is the synthesis of polyfluoropyridine derivatives starting from pentafluoropyridine (B1199360). By reacting pentafluoropyridine with different nucleophiles, a variety of substituted fluorinated pyridines can be obtained. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols in Fluorinated Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. acs.orggreenchemistry-toolkit.org These principles are highly relevant to the synthesis of fluorinated pyridines, including 2-Fluoro-6-(4-fluorophenyl)pyridine.

Key green chemistry principles applicable to this context include:

Prevention of Waste : Designing synthetic pathways that minimize the generation of waste is a primary goal. acs.org This can be measured by metrics like the E-factor (mass of waste per mass of product) or process mass intensity (total mass input per mass of product). acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant byproducts.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of photoredox catalysts and transition metal catalysts in the synthesis of fluorinated pyridines aligns with this principle. acs.orgmdpi.com

Use of Safer Solvents and Auxiliaries : The choice of solvents can have a significant impact on the environmental footprint of a synthesis. Green solvents, such as water or bio-based alternatives like 2-MeTHF, are preferred over hazardous organic solvents. nih.govresearchgate.net Microwave-assisted synthesis can also reduce the need for large volumes of solvent. researchgate.net

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. greenchemistry-toolkit.org Photoredox catalysis, which often proceeds at room temperature using visible light, is an example of an energy-efficient method. acs.orgmdpi.com

The development of sustainable synthetic protocols for fluorinated pyridines involves the practical application of these principles. For example, one-pot syntheses not only improve efficiency but also reduce waste by minimizing purification steps. researchgate.net The use of ultrasound and integrated continuous flow systems are other modern techniques that can lead to shorter reaction times and improved scalability, contributing to a more sustainable process. acs.org

The following table summarizes how different synthetic strategies for fluorinated pyridines align with green chemistry principles:

| Synthetic Strategy | Green Chemistry Principle(s) Addressed | Example/Benefit |

| Photoredox Catalysis | Catalysis, Energy Efficiency | Use of a recyclable photocatalyst and visible light at ambient temperature. acs.orgmdpi.com |

| One-Pot Synthesis | Prevention of Waste, Atom Economy | Reduces the need for intermediate purification, saving solvents and energy. researchgate.net |

| Convergent Synthesis | Prevention of Waste | Can lead to higher overall yields and less waste compared to linear synthesis. nih.gov |

| Use of Greener Solvents | Safer Solvents and Auxiliaries | Replacing hazardous solvents with alternatives like 2-MeTHF. nih.gov |

| Flow Chemistry | Energy Efficiency, Prevention of Waste | Allows for better control over reaction parameters, often leading to higher yields and reduced waste. acs.org |

By consciously applying these green chemistry principles, the synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine and other valuable fluorinated compounds can be made more environmentally benign and sustainable.

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 4 Fluorophenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-halopyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, especially at the α-positions (C2 and C6).

The fluorine atom at the C2 position of 2-fluoro-6-(4-fluorophenyl)pyridine is highly activated towards nucleophilic displacement. This heightened reactivity is a hallmark of 2-fluoropyridines and is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.govacs.orgresearchgate.net In comparison to other halogens, the C-F bond, while strong, is more susceptible to nucleophilic attack in this context. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This significant rate enhancement underscores the superior leaving group ability of fluoride (B91410) in SNAr reactions on the pyridine ring. acs.orgnih.gov

A variety of nucleophiles, including those derived from alcohols, phenols, amines, amides, N-heterocycles, cyanide, and thiols, can displace the C2-fluorine under relatively mild conditions. nih.govacs.org The development of milder reaction conditions has expanded the scope of SNAr on 2-fluoropyridines, allowing for the presence of a wider range of functional groups in the molecule. acs.org

Table 1: Relative Reactivity of 2-Halopyridines in SNAr with Sodium Ethoxide

| Halogen at C2 | Relative Rate |

|---|---|

| F | 320 |

| Cl | 1 |

Data sourced from studies on unsubstituted 2-halopyridines. acs.org

In related systems, such as 2-chloro-3-substituted and 2-chloro-5-substituted pyridines, the position of an electron-donating group has been shown to significantly impact the rate of oxidative addition to a palladium catalyst, a process related to cross-coupling reactions that can be considered a type of nucleophilic attack on the carbon-halogen bond. chemrxiv.org For 2-fluoro-6-(4-fluorophenyl)pyridine, the phenyl substituent at C6 can be expected to exert a modest electronic influence on the reactivity at C2. Furthermore, the presence of a bulky substituent at the C6 position can introduce steric hindrance, potentially affecting the approach of the nucleophile.

Electrophilic Aromatic Substitution Reactions on Both Pyridine and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to its electron-deficient nature. wikipedia.orggcwgandhinagar.com The nitrogen atom's electronegativity and its tendency to be protonated or coordinate with Lewis acids under typical SEAr conditions further deactivate the ring towards electrophilic attack. wikipedia.orggcwgandhinagar.comyoutube.com When such reactions do occur, they typically favor substitution at the C3 (meta) position. youtube.comlibretexts.org To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine N-oxide. wikipedia.orggcwgandhinagar.com This increases the electron density of the ring, making it more susceptible to electrophilic attack.

For 2-fluoro-6-(4-fluorophenyl)pyridine, direct electrophilic substitution on the pyridine ring is expected to be difficult and would likely yield the 3- or 5-substituted product if successful.

The phenyl ring, being part of a 4-fluorophenyl group, is also a potential site for electrophilic substitution. The fluorine atom is an ortho, para-directing group, although it is deactivating. Therefore, electrophilic attack on the phenyl ring would be expected to occur at the positions ortho to the fluorine atom (C3' and C5' of the phenyl ring).

Directed Metalation and Lithiation for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. researchgate.netresearchgate.net In the case of 2-fluoropyridines, the fluorine atom can act as a directing group for lithiation at the C3 position. researchgate.net The use of lithium diisopropylamide (LDA) at low temperatures allows for the regioselective deprotonation of 2-fluoropyridine at the C3 position, forming a 2-fluoro-3-lithiopyridine intermediate without significant nucleophilic attack on the C-F bond. researchgate.netnih.gov This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position. researchgate.netresearchgate.net

This methodology is applicable to 2-fluoro-6-(4-fluorophenyl)pyridine, allowing for precise functionalization at the C3 position of the pyridine ring. The use of mixed lithium-zinc bases has also been shown to be effective for the deprotometalation of substituted fluoropyridines. researchgate.net

Table 2: Common Reagents and Conditions for Directed Lithiation of 2-Fluoropyridines

| Reagent | Temperature | Position of Lithiation | Reference |

|---|---|---|---|

| LDA | -78 °C | C3 | researchgate.netnih.gov |

| n-BuLi | -78 °C | C3 |

Oxidation and Reduction Chemistry of the Pyridine and Phenyl Rings

The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. wikipedia.orggcwgandhinagar.com This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions. For instance, pyridine N-oxides can be used as precursors for the synthesis of 2-fluoropyridines. acs.orgnih.gov The oxidation of 2-fluoro-6-(4-fluorophenyl)pyridine would likely proceed at the pyridine nitrogen.

The reduction of the pyridine ring is also a possible transformation. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. acs.org The conditions for such a reduction would need to be carefully chosen to avoid defluorination. The phenyl ring is generally more resistant to reduction than the pyridine ring under typical catalytic hydrogenation conditions.

Chemo- and Regioselectivity in Further Derivatization Reactions

The presence of multiple reactive sites in 2-fluoro-6-(4-fluorophenyl)pyridine necessitates careful consideration of chemo- and regioselectivity in further derivatization reactions.

SNAr vs. other reactions: The high reactivity of the C2-fluoro group towards nucleophiles means that SNAr reactions are often the most facile transformations. When performing other reactions, such as those on the phenyl ring or at other positions of the pyridine ring, the potential for competing nucleophilic substitution at C2 must be managed. acs.org

Regioselectivity in SNAr: In di- or poly-substituted fluoropyridines, the site of nucleophilic attack is influenced by the electronic and steric effects of the other substituents. researchgate.net

Regioselectivity in Metalation: As discussed, directed metalation provides a highly regioselective method for functionalization at the C3 position of the pyridine ring, taking advantage of the directing effect of the C2-fluoro substituent. researchgate.net

Selectivity between the two rings: Reactions can be directed towards either the pyridine or the phenyl ring by choosing appropriate reagents and conditions. For example, electrophilic substitution is more likely to occur on the phenyl ring, while nucleophilic substitution is favored on the pyridine ring.

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of control over the derivatization of 2-fluoro-6-(4-fluorophenyl)pyridine, enabling the synthesis of a wide range of functionalized analogues.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 4 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 2-Fluoro-6-(4-fluorophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including advanced 2D techniques, would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, Chemical Shifts, and Coupling Constants

In a ¹H NMR spectrum of 2-Fluoro-6-(4-fluorophenyl)pyridine, the protons on the pyridine (B92270) and phenyl rings would exhibit characteristic chemical shifts and coupling patterns. The pyridine ring contains three aromatic protons, while the 4-fluorophenyl ring has four. Due to the influence of the electronegative fluorine atoms and the nitrogen atom in the pyridine ring, these protons would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.

The coupling between adjacent protons (J-coupling) would result in distinct splitting patterns (e.g., doublets, triplets, or more complex multiplets), which are crucial for assigning each signal to a specific proton. Furthermore, long-range coupling between protons and the fluorine atoms (heteronuclear coupling) would introduce additional splitting, providing valuable structural information.

Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-6-(4-fluorophenyl)pyridine

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine-H3 | Data not available | Data not available | Data not available |

| Pyridine-H4 | Data not available | Data not available | Data not available |

| Pyridine-H5 | Data not available | Data not available | Data not available |

| Phenyl-H2'/H6' | Data not available | Data not available | Data not available |

| Phenyl-H3'/H5' | Data not available | Data not available | Data not available |

(Note: This table is a template for expected data; no experimental values were found in the literature.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shifts

The proton-decoupled ¹³C NMR spectrum of 2-Fluoro-6-(4-fluorophenyl)pyridine would show distinct signals for each of the unique carbon atoms in the molecule. The molecule has 11 carbon atoms, but due to symmetry in the 4-fluorophenyl group, fewer than 11 signals would be expected.

The chemical shifts of the carbon atoms would be significantly influenced by the attached fluorine atoms. Carbons directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹JCF) and their signals appear as doublets in a proton-decoupled spectrum. The presence of these doublets and the magnitude of the coupling constants are key identifiers for fluorinated carbons. Long-range C-F couplings can also be observed, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-6-(4-fluorophenyl)pyridine

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |

|---|---|---|

| Pyridine-C2 | Data not available | Data not available |

| Pyridine-C3 | Data not available | Data not available |

| Pyridine-C4 | Data not available | Data not available |

| Pyridine-C5 | Data not available | Data not available |

| Pyridine-C6 | Data not available | Data not available |

| Phenyl-C1' | Data not available | Data not available |

| Phenyl-C2'/C6' | Data not available | Data not available |

| Phenyl-C3'/C5' | Data not available | Data not available |

| Phenyl-C4' | Data not available | Data not available |

(Note: This table is a template for expected data; no experimental values were found in the literature.)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis, Chemical Shifts, and Homonuclear/Heteronuclear Coupling

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For 2-Fluoro-6-(4-fluorophenyl)pyridine, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for the fluorine on the pyridine ring and one for the fluorine on the phenyl ring. The chemical shifts of these signals provide information about the electronic environment of each fluorine atom.

Coupling between the two non-equivalent fluorine atoms (homonuclear coupling, JFF) might be observed, depending on the spatial proximity and the number of bonds separating them. Additionally, heteronuclear coupling to nearby protons (JFH) and carbons (JFC) would cause splitting of the fluorine signals, which is instrumental for complete structural assignment.

Table 3: Predicted ¹⁹F NMR Spectral Data for 2-Fluoro-6-(4-fluorophenyl)pyridine

| Predicted Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|

| Pyridine-F2 | Data not available | Data not available |

| Phenyl-F4' | Data not available | Data not available |

(Note: This table is a template for expected data; no experimental values were found in the literature.)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (over two to three bonds), which is critical for establishing the connection between the pyridine and phenyl rings.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is useful for confirming the conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For 2-Fluoro-6-(4-fluorophenyl)pyridine (C₁₁H₇F₂N), the expected exact mass can be calculated with high precision. The experimentally measured mass from an HRMS analysis would be expected to match this theoretical value to within a few parts per million (ppm).

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Characteristic fragmentation pathways for biaryl systems and fluorinated pyridines would be expected, and identifying these fragments would help to verify the molecular structure.

Table 4: Predicted HRMS Data for 2-Fluoro-6-(4-fluorophenyl)pyridine

| Ion Type | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | 192.0624 | Data not available |

| [M+Na]⁺ | 214.0444 | Data not available |

| [M]⁺˙ | 191.0546 | Data not available |

(Note: This table is a template for expected data; no experimental values were found in the literature.)

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of 2-Fluoro-6-(4-fluorophenyl)pyridine would need to be grown.

The resulting crystal structure would reveal the precise geometry of the molecule. A key parameter of interest would be the dihedral angle between the planes of the pyridine and the 4-fluorophenyl rings, which is influenced by steric and electronic effects. The analysis would also detail how the molecules pack in the crystal lattice and identify any non-covalent interactions, such as π-π stacking or C-H···F interactions, that stabilize the solid-state structure. While crystallographic data exists for the isomer 2-Fluoro-5-(4-fluorophenyl)pyridine, no such data has been published for the title compound.

Table 5: Predicted X-ray Crystallography Data for 2-Fluoro-6-(4-fluorophenyl)pyridine

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Dihedral Angle (Pyridine-Phenyl) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

(Note: This table is a template for expected data; no experimental values were found in the literature.)

Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of 2-Fluoro-6-(4-fluorophenyl)pyridine is not publicly available. Detailed research findings required to populate the requested sections—including crystallographic parameters, molecular conformation, specific intermolecular interactions, vibrational frequencies from FTIR/Raman spectroscopy, and electronic absorption/emission data—could not be located for this specific chemical compound.

The user's request for a thorough and scientifically accurate article based on a strict outline cannot be fulfilled without access to this foundational characterization data. Generating content for the specified sections would require fabrication of data, which is not possible. Searches for the target compound, identified by its CAS Number 180606-14-8, did not yield any publications containing the necessary experimental results for the outlined topics. While data exists for isomers and other fluorinated pyridine derivatives, the instructions to focus solely on 2-Fluoro-6-(4-fluorophenyl)pyridine prevent the use of such related, but distinct, information.

Computational and Theoretical Investigations of 2 Fluoro 6 4 Fluorophenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 2-Fluoro-6-(4-fluorophenyl)pyridine, DFT calculations provide significant insights into its fundamental characteristics.

Geometry Optimization and Conformational Landscape Analysis

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G**, are employed to determine the most stable three-dimensional arrangement of atoms in 2-Fluoro-6-(4-fluorophenyl)pyridine. dcu.ie This process, known as geometry optimization, identifies the minimum energy structure of the molecule.

The conformational landscape of this molecule is primarily defined by the dihedral angle between the pyridine (B92270) and the fluorophenyl rings. Computational studies have shown that similar substituted biaryl systems can adopt non-coplanar conformations. For instance, in related fluorinated pyridine Schiff bases, the dihedral angle between the pyridine and phenolic rings was calculated to be around 40-43 degrees. frontiersin.org The rotational barrier between different conformations can also be calculated to understand the flexibility of the molecule. dcu.ie

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

The electronic properties of 2-Fluoro-6-(4-fluorophenyl)pyridine are explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.org A larger HOMO-LUMO gap suggests higher stability and lower reactivity. semanticscholar.org For similar fluorinated compounds, HOMO-LUMO energy gaps have been calculated to be in the range of 3.87 to 3.89 eV. frontiersin.org The distribution of HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron transfer processes.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | Data not available for this specific compound in the search results |

| LUMO | Data not available for this specific compound in the search results |

| HOMO-LUMO Gap | Data not available for this specific compound in the search results |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For fluorinated aromatic compounds, the MEP can reveal the influence of the electronegative fluorine atoms on the charge distribution. researchgate.net The nitrogen atom in the pyridine ring is generally expected to be a region of negative electrostatic potential, making it a likely site for electrophilic interaction. ajchem-a.com The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com

Vibrational Frequency Calculations and Spectroscopic Assignment

Theoretical vibrational frequency calculations using DFT methods are performed to predict the infrared (IR) and Raman spectra of 2-Fluoro-6-(4-fluorophenyl)pyridine. The calculated frequencies are often scaled by a factor to improve agreement with experimental data. rsc.org By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. core.ac.uk This analysis is crucial for the structural characterization of the compound. For instance, characteristic vibrational modes would include C-F stretching, C-N stretching, and aromatic C-H stretching.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. researchgate.netnih.govst-andrews.ac.uk These predictions can be highly valuable in confirming the structure of a synthesized compound and in assigning the signals in experimental NMR spectra. acs.org The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsc.org For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular importance for structural elucidation. researchgate.net

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Data not available for this specific compound in the search results |

| ¹³C | Data not available for this specific compound in the search results |

| ¹⁹F | Data not available for this specific compound in the search results |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analyses are computational techniques used to investigate and characterize the nature of chemical bonds and weak intermolecular interactions within a molecular system.

QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. researchgate.net It can identify and characterize non-covalent interactions, such as hydrogen bonds and halogen bonds, by locating bond critical points (BCPs) in the electron density. researchgate.netbohrium.com The properties at these BCPs provide quantitative information about the strength and nature of the interactions. bohrium.com

NCI analysis provides a visual representation of non-covalent interactions in real space. It helps to identify and differentiate between various types of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. This analysis is particularly useful for understanding the forces that govern the supramolecular assembly of molecules in the solid state. bohrium.com For 2-Fluoro-6-(4-fluorophenyl)pyridine, these analyses could elucidate the role of C-H···F and other weak interactions in its crystal packing. nih.gov

Mechanistic Elucidation of Synthetic and Reaction Pathways through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of synthetic and reaction pathways involving fluorinated pyridine derivatives. These theoretical investigations provide detailed insights into transition states, reaction intermediates, and energy profiles, which are often difficult to capture through experimental methods alone.

One of the key synthetic routes to compounds like 2-Fluoro-6-(4-fluorophenyl)pyridine involves the nucleophilic substitution of a more activated precursor, such as 2,6-difluoropyridine (B73466). Computational studies have been instrumental in understanding the mechanisms of such transformations. For instance, the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) has been studied computationally to understand the process of ortholithiation followed by substitution. researchgate.net These studies reveal that the reaction proceeds through monomer-based pathways, and the solvation of the lithium cation plays a crucial role in the reaction's energetics and structural details. researchgate.net DFT calculations can model the transition structures and provide evidence for a direct substitution mechanism, potentially avoiding a classic Meisenheimer intermediate. researchgate.net

The table below summarizes key findings from a computational study on a related reaction, illustrating the type of data generated to understand reaction mechanisms.

| Parameter | Finding | Source |

| Methodology | Density Functional Theory (DFT) at the B3LYP/6–31(+)G* level | researchgate.net |

| Reactants | 2,6-difluoropyridine, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF) | researchgate.net |

| Key Intermediate | Ortholithiated 2,6-difluoropyridine | researchgate.net |

| Proposed Mechanism | A direct substitution without the intermediacy of a Meisenheimer complex. The reaction involves monomer-based pathways, with the coordination of THF molecules to the lithium cation being a critical factor. | researchgate.net |

| Transition State | Transition structures were located and optimized, showing the energetic favorability of a tetra-coordinated lithium cation model in the presence of three THF molecules. | researchgate.net |

Furthermore, computational methods are applied to understand other reaction types involving fluorinated pyridines, such as C-H activation and cross-coupling reactions. nih.gov These models help in predicting regioselectivity, understanding the role of catalysts, and optimizing reaction conditions for the synthesis of complex molecules. DFT studies can help identify the rate-limiting step in a catalytic cycle and explain the selectivity observed in multicomponent reactions. core.ac.uk

Ligand Field Theory and Computational Modeling in Coordination Chemistry

While 2-Fluoro-6-(4-fluorophenyl)pyridine itself is a stable organic molecule, its pyridine nitrogen atom allows it and its derivatives to act as ligands in coordination chemistry, forming complexes with various metal centers. Computational modeling, in conjunction with principles like Ligand Field Theory (LFT), provides deep insights into the electronic structure, bonding, and reactivity of these organometallic complexes.

Derivatives of fluorinated pyridines are used to create ligands for catalysis and materials science. For example, pyridine-2-phenolate-6-arylmethine ligands have been used to support Group 4 metal complexes for olefin polymerization. acs.org Computational studies, alongside spectroscopic methods like NMR, are crucial for characterizing these complexes. acs.org The electronic and steric effects of substituents, such as the fluorine atoms on the phenyl ring, can be modeled to understand their influence on the catalytic activity and the properties of the resulting polymers. acs.org

In a relevant study, organometallic Ru(II), Os(II), Rh(III), and Ir(III) complexes were synthesized using N-(4-fluorophenyl)pyridine-2-carbothioamide as a ligand. mdpi.com This ligand coordinates to the metal center through the pyridine nitrogen and the sulfur atom of the thioamide group. Computational modeling can be used to:

Analyze the nature of the metal-ligand bond.

Predict the geometry of the complex.

Explain the electronic transitions observed in UV-Vis spectra.

Rationalize the stability and reactivity of the complexes. mdpi.com

The table below details the types of computational and experimental analyses used in the study of such coordination complexes.

| Analysis Type | Description | Application Example | Source |

| X-ray Crystallography | Provides the precise three-dimensional molecular structure of the metal complex in the solid state. | Determination of the molecular structures of Ru(II) and Rh(III) complexes, confirming the coordination mode of the ligand. | mdpi.com |

| NMR Spectroscopy | (¹H, ¹³C, ¹⁹F) Characterizes the structure and dynamic behavior of the complex in solution. Techniques like [¹H,¹⁹F]-COSY can reveal through-space interactions. | Assigning resonances and confirming the C₁ symmetry of titanium dibenzyl complexes with pyridine-phenolate ligands. acs.org | acs.orgmdpi.com |

| Density Functional Theory (DFT) | Calculates the electronic structure, optimized geometry, and vibrational frequencies of the complex. | Used to study the structure of pyridazin-3(2H)-one derivatives and analyze their molecular electrostatic potential (MEP). researchgate.net | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer interactions between filled orbitals of one subsystem and empty orbitals of another. | Employed to understand the electronic properties and intramolecular interactions in fluorinated pyridine Schiff bases. frontiersin.org | frontiersin.org |

These computational approaches are vital for designing new ligands and metal complexes with tailored properties for applications ranging from catalysis to medicinal chemistry, where fluorinated pyridine derivatives are of significant interest. acs.orgmdpi.comfrontiersin.org

Advanced Applications and Functional Roles in Materials and Catalysis

Role as a Key Synthetic Building Block

The reactivity of the C-F bond at the 2-position of the pyridine (B92270) ring, activated by the ring nitrogen, makes 2-Fluoro-6-(4-fluorophenyl)pyridine a versatile precursor for a variety of more complex molecules. This reactivity is central to its role as a synthetic intermediate.

Precursor for Complex Polycyclic Heterocyclic Scaffolds

While direct, specific examples of using 2-Fluoro-6-(4-fluorophenyl)pyridine to build polycyclic systems are not extensively detailed in the provided search results, the general strategy is well-established. Fluoropyridines are known to be excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This allows for the annulation of additional rings onto the pyridine core. For instance, reacting the fluoropyridine with a dinucleophile can lead to the formation of fused heterocyclic systems. The methodology for synthesizing oligo-α-pyridylamines from fluoropyridines demonstrates the utility of the C-F bond in forming new C-N bonds, a key step in constructing many nitrogen-containing polycyclic scaffolds. academie-sciences.fr The general approach often involves the displacement of the fluoride (B91410) by a nucleophile, which then participates in a subsequent cyclization reaction.

Intermediate in the Synthesis of Functionalized Molecules

The 2-fluoro group on the pyridine ring is an effective leaving group, enabling the introduction of a wide array of functionalities through nucleophilic aromatic substitution (SNAr). This strategy is particularly valuable for the late-stage functionalization of complex molecules. acs.org The C-F bond can be replaced by oxygen, nitrogen, sulfur, or carbon-based nucleophiles, providing access to a diverse range of substituted pyridines.

A common application is the synthesis of di(pyridin-2-yl)amine (Hdpa) derivatives. For example, a transition-metal-free method reacts 2,6-difluoropyridine (B73466) with 2-aminopyridine (B139424) to produce 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine (HFdpa), showcasing the selective reactivity of one C-F bond. academie-sciences.fr This highlights how the fluorine atom serves as a handle for introducing new molecular fragments. This approach is more economical and environmentally friendly than traditional palladium-catalyzed Buchwald-Hartwig aminations. academie-sciences.fr

| Precursor | Reagent | Product | Significance |

| 2,6-Difluoropyridine | 2-Aminopyridine | 6-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | Demonstrates selective C-F bond functionalization academie-sciences.fr |

| Pyridine N-Oxides | Triphosgene, Et3N | 2-Pyridyltrialkylammonium salts | Precursors for 2-fluoropyridines acs.org |

| Phenylpyridine derivatives | Pd(OAc)2, Electrophilic F source | Ortho-fluorinated phenylpyridines | Directed C-H fluorination scispace.com |

Ligand Design and Coordination Chemistry

The presence of fluorine atoms significantly modifies the electronic and steric landscape of the 2-Fluoro-6-(4-fluorophenyl)pyridine molecule, influencing its behavior as a ligand in transition metal complexes.

Development of Pyridyl-Aryl Fluoro Ligands for Transition Metal Catalysis

Pyridyl-aryl scaffolds are fundamental in ligand design for transition metal catalysis. The introduction of fluorine, as in 2-Fluoro-6-(4-fluorophenyl)pyridine, allows for the fine-tuning of the ligand's properties. Fluorinated ligands are increasingly used in organometallic chemistry to enhance the stability and modify the reactivity of metal centers. rsc.org For instance, the directed C-H fluorination of phenylpyridine derivatives using palladium acetate (B1210297) (Pd(OAc)₂) creates ortho-fluorinated ligands that can influence subsequent catalytic cycles. scispace.com While many studies focus on fluorinated ligands in general, the principles are directly applicable. The synthesis of oligo-α-pyridylamines from fluoropyridines provides building blocks for more complex, multinucleating ligands that can support bimetallic complexes, which are of interest for their unique magnetic and catalytic properties. academie-sciences.fr

Impact of Fluorine Substitution on Ligand Sterics, Electronics, and Metal Complex Reactivity

The substitution of hydrogen with fluorine has profound consequences for a ligand's characteristics and the reactivity of its metal complexes. nsf.gov

Electronic Effects: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). In 2-Fluoro-6-(4-fluorophenyl)pyridine, the fluorine on the pyridine ring and the fluorine on the phenyl ring both reduce the electron density on the aromatic systems. This has several key impacts:

Decreased Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This results in a weaker bond to the metal center compared to non-fluorinated analogues. rsc.org

Enhanced Metal Center Acidity: By withdrawing electron density from the metal, the ligand increases the Lewis acidity of the metal center.

Stability: Metal complexes with fluorinated ligands often exhibit higher thermal and oxidative stability. nsf.gov

Reactivity Impact: The combination of these electronic and steric effects modulates the reactivity of the metal complex. Weaker ligand binding can open up coordination sites on the metal, facilitating substrate binding in a catalytic cycle. rsc.org The increased electrophilicity of the metal center can also enhance its catalytic activity in certain reactions. Studies on platinum complexes with substituted pyridine ligands show that electron-withdrawing groups, like fluorine, can significantly influence the rates of ligand substitution reactions. nih.gov The synergistic interplay of steric and electronic properties brought by fluorinated ligands can positively modulate the stereoselectivity in asymmetric catalysis. rsc.org

Applications in Advanced Materials Science

The unique properties imparted by the difluoro-substituted arylpyridine structure make it a candidate for use in advanced materials, particularly in the field of optoelectronics. Pyridine-containing compounds are explored for their contributions to the development of advanced materials. scbt.com Specifically, iridium(III) complexes containing fluorinated phenylpyridine or bipyridine ligands are of great interest as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).

The introduction of fluorine atoms into the ligands of these iridium complexes can have several beneficial effects:

Tuning Emission Color: Fluorination can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often leading to a blue-shift in the emission wavelength.

Improving Efficiency: The electron-withdrawing nature of fluorine can enhance the photoluminescence quantum yield of the complex. researchgate.net

A relevant example is the bis-cyclometalated Iridium(III) complex, [Ir(ppy)2(4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine)]PF6, which exhibits yellow photoluminescence. researchgate.net This demonstrates how incorporating the 4-fluorophenyl motif into a bipyridine ligand system, structurally related to 2-Fluoro-6-(4-fluorophenyl)pyridine, is a viable strategy for creating functional organometallic materials for optoelectronic applications.

Potential in Optoelectronic Materials (e.g., as a building block for OLED emitters or hosts)

The structural framework of 2-Fluoro-6-(4-fluorophenyl)pyridine is highly relevant to the design of materials for organic light-emitting diodes (OLEDs). While detailed studies on this exact molecule are not extensively published, its classification as an OLED material by chemical suppliers underscores its potential in this field. bldpharm.com The utility of fluorinated phenylpyridines, in general, is well-established in creating highly efficient phosphorescent emitters, often as cyclometalated ligands in iridium(III) complexes.

The introduction of fluorine atoms can significantly enhance the performance of OLED emitter materials. For instance, related compounds like 2-(4-trifluoromethyl-6-fluorophenyl)pyridine have been used as the main ligand in green-emissive Ir(III) complexes. researchgate.net These materials have demonstrated outstanding electron mobility, leading to high current efficiencies and reduced efficiency roll-off at high brightness levels in OLED devices. researchgate.net The fluorine substituents can modulate the energy levels of the frontier molecular orbitals (HOMO/LUMO), which is critical for tuning the emission color and improving charge injection and transport.

Research on various fluorinated pyridine derivatives has shown their effectiveness as ancillary ligands or main ligands in phosphorescent complexes for OLEDs. researchgate.netresearchgate.net The strategic placement of fluorine can lead to more stable device performance and higher quantum efficiencies.

Table 1: Performance of OLEDs Incorporating Related Fluorinated Pyridine Emitters This table presents data on different, but structurally related, fluorinated pyridine compounds to illustrate the potential of this chemical class in optoelectronic applications.

| Emitter/Complex Type | Ligand Structure | Application/Color | Maximum External Quantum Efficiency (EQE) | Key Findings | Reference |

|---|---|---|---|---|---|

| Ir(III) Complex | 2-(4-trifluoromethyl-6-fluorophenyl)pyridine | Green Emitter | >28% | Emitter's electron mobility led to low efficiency roll-off at high brightness. | researchgate.net |

| Cationic Ir(III) Complex | di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate | Blue-Green Emitter | 22.15% | Achieved ultrahigh-efficiency in light-emitting electrochemical cells (LECs). | acs.org |

| Pyrene-Pyridine HTM | 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | Hole-Transporting Material | 9% (in device) | Demonstrated stable performance with low efficiency roll-off. | acs.org |

Role in Polymerization Catalysis as a Ligand Component

Fluorinated pyridine structures, including those analogous to 2-fluoro-6-phenyl systems, serve as critical components in advanced polymerization catalysts. They are often incorporated into ligands that coordinate with transition metals like nickel, iron, or cobalt to catalyze the polymerization of olefins such as ethylene (B1197577). nih.govmdpi.comresearchgate.net

In one study, nickel halide complexes bearing 2-iminopyridine ligands with a 6-fluorophenylimino group were synthesized and tested for ethylene polymerization. nih.govacs.org The presence of the fluorine atom, along with bulky benzhydryl groups, had a significant impact on the catalyst's behavior. Upon activation with methylaluminoxane (B55162) (MAO), these complexes became active catalysts, producing polyethylene (B3416737) with low molecular weights. nih.govacs.org The electronic effect of fluorine substituents was found to be beneficial for catalytic activity, with the activity order being Ni-F > Ni-OCH3 > Ni-H. nih.gov

Further research has shown that incorporating a large benzhydryl group combined with a fluorine atom as ortho-substituents on an N-aryl group of a bis(imino)pyridine ligand enhances the thermal stability of iron polymerization catalysts while maintaining the ability to produce high molecular weight polymers. researchgate.net Similarly, cobalt complexes with N-2,4-bis(dibenzosuberyl)-6-fluorophenyl groups showed high thermal stability, with optimal polymerization temperatures reaching 70 °C, which is notably higher than many related non-fluorinated systems. mdpi.com These findings highlight that the fluorinated pyridine motif is key to developing robust catalysts that can operate under demanding industrial conditions.

Table 2: Examples of Fluorinated Pyridine-Type Ligands in Ethylene Polymerization This table showcases various ligands containing fluorinated pyridine or fluorinated phenyl-imino-pyridine motifs and their performance in catalysis.

| Catalyst System (Metal + Ligand Type) | Specific Ligand Motif | Co-catalyst | Activity (g PE / mol(M)·h) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Nickel(II) - Mono(imino)pyridine | 2-((2,4-bis(bis(4-fluorophenyl)methyl)-6-fluorophenylimino)methyl)pyridine | MAO | Up to 8.3 × 10⁶ | Fluorine substitution had a beneficial effect on catalytic activity. | nih.govacs.orgacs.org |

| Iron(II) - Bis(imino)pyridine | 2-{CMeN(2,4-(CHPh)₂-6-FC₆H₂)}-6-(CMeNAr)C₅H₃N | MAO | 1.94 × 10⁷ (at 80°C) | Fluorine and benzhydryl groups enhanced thermal stability. | researchgate.net |

| Cobalt(II) - Bis(imino)pyridine | 2-{(2,4-(C₁₅H₁₃)₂-6-FC₆H₂)...}C₅H₃N | MAO | ~5.0 x 10⁶ (at 70°C, 10 atm) | N-2,4-bis(dibenzosuberyl)-6-fluorophenyl group improved thermal stability of the catalyst. | mdpi.com |

| Titanium(IV) - [O,N,CH(Ar)] | Pyridine-2-Phenolate-6-Arylmethine (Ar = 2-fluorophenyl) | [Ph₃C][B(C₆F₅)₄] | 820 g mmol⁻¹ h⁻¹ atm⁻¹ | The 2-fluoro catalyst displayed increased activity compared to other substituted analogues. | acs.org |

Development of Sensors or Recognition Systems based on Fluorinated Pyridines

The unique coordination properties and electronic characteristics of fluorinated pyridines make them excellent candidates for the development of chemical sensors and molecular recognition systems. usx.edu.cn The pyridine nitrogen provides a binding site for metal ions, while the fluorine atoms can modulate the electronic properties of the system and participate in specific interactions. usx.edu.cn

A notable application is the use of fluorinated poly(ether-pyridine)s in electrochemical sensors for the detection of heavy metal ions. usx.edu.cnbohrium.com In this research, polymers were synthesized via the polycondensation of bis-perfluoropyridine with diols. These polymers were then deposited as a film on gold electrodes to create an impedimetric sensor. The sensor's selectivity was tuned by altering the polymer's properties; for example, a more hydrophilic polymer showed selective detection for lead ions (Pb²⁺), while a more hydrophobic version was selective for cadmium ions (Cd²⁺). bohrium.com These sensors achieved remarkably low detection limits, on the order of nanograms per liter (ng/L), demonstrating the high sensitivity afforded by the fluorinated pyridine-based material. bohrium.com

Beyond polymers, discrete molecular structures containing pyridine units are widely used as fluorescent chemosensors. For instance, 2,6-bis(2-benzimidazolyl)pyridine (B160508) has been employed to detect fluoride ions, and pyrrolo[3,4-c]pyridine-based fluorophores have been developed for sensing iron ions (Fe³⁺/Fe²⁺). acs.orgresearchgate.net While not all of these examples are fluorinated, they establish the pyridine core as a robust platform for sensor design. The introduction of fluorine, as seen in the poly(ether-pyridine) example, can enhance the stability, selectivity, and sensitivity of such recognition systems. usx.edu.cn

Table 3: Sensor Systems Based on Fluorinated Pyridine Derivatives This table summarizes sensor applications utilizing polymers derived from fluorinated pyridines.

| Sensor Material | Analyte(s) | Detection Method | Detection Limit | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Fluorinated Poly(ether-pyridine) Film (hydrophilic) | Pb²⁺ | Electrochemical Impedance Spectroscopy (EIS) | 10 ng/L | Selective detection of lead ions. | usx.edu.cnbohrium.com |

| Fluorinated Poly(ether-pyridine) Film (hydrophobic) | Cd²⁺ | Electrochemical Impedance Spectroscopy (EIS) | 5.6 ng/L | Selective detection of cadmium ions. | usx.edu.cnbohrium.com |

Future Research Directions and Perspectives for 2 Fluoro 6 4 Fluorophenyl Pyridine

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine and its derivatives traditionally relies on cross-coupling reactions, which can involve costly and environmentally challenging reagents. A significant future research direction lies in the development of greener and more sustainable synthetic protocols.

Key Innovation Areas:

Catalyst Development: A shift from precious metal catalysts like palladium to more earth-abundant and cost-effective alternatives such as nickel or copper is a key goal. rsc.org Research into heterogeneous catalysts is also crucial for simplifying catalyst recovery and reuse, thereby minimizing waste.

Green Solvents & Conditions: Future syntheses will aim to replace conventional volatile organic solvents with environmentally benign options like water, ionic liquids, or supercritical fluids (e.g., CO2). researchgate.net The development of solvent-free reaction conditions represents a significant step towards minimizing environmental impact. researchgate.netmdpi.com

Atom Economy: A focus on reaction pathways with high atom economy, such as direct C-H arylation, can offer more efficient and streamlined alternatives to traditional cross-coupling methods that require pre-functionalized starting materials. chemrxiv.org

A comparison of traditional and emerging green synthetic approaches is highlighted below:

| Feature | Traditional Methods (e.g., Suzuki, Negishi) | Emerging Green Methods |

| Catalyst | Often Palladium-based researchgate.net | Earth-abundant metals (Ni, Cu), Heterogeneous catalysts rsc.org |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical Fluids, Ionic Liquids, Solvent-free researchgate.netmdpi.com |

| Strategy | Pre-functionalization of reactants | Direct C-H Activation/Arylation chemrxiv.org |

| Byproducts | Stoichiometric metallic and salt wastes | Reduced waste generation |

Unveiling Novel Reactivity and Transformation Pathways

A deeper understanding of the inherent reactivity of 2-Fluoro-6-(4-fluorophenyl)pyridine can unlock new chemical transformations and lead to the synthesis of novel derivatives. The electronic interplay between the nitrogen atom and the two fluorine atoms creates unique opportunities for selective functionalization.

Future Exploration Areas:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the pyridine (B92270) or phenyl rings at a late stage of a synthetic sequence is a major area of interest. nih.govnih.govacs.org This allows for the rapid generation of diverse molecular analogues from a common advanced intermediate.

C-F Bond Activation: While challenging, the selective activation and transformation of the C-F bonds could open up new avenues for derivatization. Computational studies suggest that distinct pathways, including oxidative addition and phosphine-assisted mechanisms, could be viable for C-F activation in fluoropyridines. acs.orgyork.ac.ukresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, providing a versatile handle for introducing a wide range of substituents. nih.govacs.orgresearchgate.net

Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal centers, and the electronic properties of the fluorinated rings can influence the catalytic activity and photophysical properties of the resulting metal complexes. psu.edumdpi.com

Rational Design and Synthesis of Structurally Modified Analogues for Enhanced Properties

The rational design and synthesis of analogues of 2-Fluoro-6-(4-fluorophenyl)pyridine is a critical step towards fine-tuning its properties for specific applications in medicinal chemistry and materials science. researchgate.net

Strategies for Analogue Development:

Systematic Substituent Modification: Introducing a variety of electron-donating and electron-withdrawing groups onto the aromatic rings can systematically alter the electronic properties, which can be correlated with biological activity or material performance through structure-property relationship (SPR) studies. researchgate.netnih.gov

Scaffold Integration: Incorporating the 2-fluoro-6-(4-fluorophenyl)pyridine unit into larger, more complex structures like polymers or macrocycles could lead to novel materials with unique properties. mdpi.com For instance, fluorinated pyridine Schiff bases have been studied for their structure-bioactivity relationships. frontiersin.org

Advanced Computational Chemistry for Predictive Material and Catalytic Science

Computational chemistry is becoming an indispensable tool for accelerating research and development, offering predictive insights that can guide experimental work. warwick.ac.ukacs.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and reactivity, helping to rationalize experimental observations and guide the design of new molecules and catalysts. osti.govnih.govacs.orgresearchgate.net For example, DFT can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity. mdpi.comnih.gov

In Silico Screening: Computational methods can be used to screen virtual libraries of compounds, predicting their properties and identifying promising candidates for synthesis and testing. phys.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models can establish mathematical relationships between the chemical structure and biological activity or physical properties, enabling the prediction of the properties of new analogues. researchgate.net

Molecular Dynamics (MD): MD simulations can provide insights into the dynamic behavior and intermolecular interactions of these molecules in various environments.

| Computational Method | Application in 2-Fluoro-6-(4-fluorophenyl)pyridine Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. acs.org | HOMO/LUMO energies, charge distribution, reaction barriers. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption spectra and excited state properties. acs.org | Electronic transitions, photophysical properties. |

| QSAR/QSPR | Correlating structural features with biological activity or material properties. researchgate.net | Predictive models for activity and properties. |

| Molecular Dynamics (MD) | Simulating conformational changes and intermolecular interactions. | Bulk properties, self-assembly behavior. |

Integration into Emerging Interdisciplinary Research Domains

The unique structural and electronic features of 2-Fluoro-6-(4-fluorophenyl)pyridine make it a highly attractive candidate for use in a variety of advanced, interdisciplinary fields.

Potential Application Areas:

Materials Science: The electron-deficient nature and rigid structure of fluorinated bipyridines make them promising building blocks for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnih.gov The introduction of fluorine can enhance thermal stability and influence molecular packing. mdpi.com

Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. nih.govchemeurope.comrsc.orgacs.org The 2,6-disubstituted pyridine scaffold is present in numerous biologically active compounds, and analogues of this molecule could be explored as potential therapeutic agents for various diseases, including neurodegenerative conditions. mdpi.comacs.orgopenmedicinalchemistryjournal.comunimi.it

Chemical Sensing and Imaging: The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the low natural abundance of fluorine in biological systems. Fluorinated molecules like this one could be developed into specialized probes for ¹⁹F NMR-based imaging and sensing applications. acs.org

The continued exploration of 2-Fluoro-6-(4-fluorophenyl)pyridine and its derivatives, driven by these future research directions, promises to yield significant advancements across the chemical sciences and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-6-(4-fluorophenyl)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions or condensation of fluorinated precursors. For example, analogous pyridine derivatives are prepared using Vilsmeier-Haack formylation (POCl₃/DMF) or Suzuki-Miyaura coupling for aryl substitution . Optimization involves temperature control (e.g., 0–10°C during reagent addition) and solvent selection (chloroform or DCM). Yield improvements may require iterative adjustments to stoichiometry, catalyst loading, or reflux duration .

Q. How is the crystal structure of 2-Fluoro-6-(4-fluorophenyl)pyridine determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data, even with twinned or high-resolution datasets . For structure solution, direct methods in SIR97 or SHELXD are preferred, though SHELXS remains popular despite newer alternatives . Data collection parameters (e.g., radiation wavelength, detector distance) must align with crystal quality to minimize noise .

Q. What spectroscopic techniques are critical for characterizing fluorinated pyridine derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for confirming fluorine substitution patterns and monitoring reaction progress.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- IR : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

Cross-validation with SC-XRD (e.g., bond lengths/angles) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during refinement?

- Methodological Answer : For disordered regions, partial occupancy modeling in SHELXL is recommended. Twinned data (e.g., pseudo-merohedral twins) require HKLF 5 format input and BASF parameter refinement . Comparative R-factor analysis between SHELXL (for small molecules) and Phenix (for macromolecules) helps identify overfitting. Validation tools like PLATON/ADDSYM detect missed symmetry .

Q. What mechanistic insights guide the regioselective fluorination of pyridine cores?

- Methodological Answer : Electrophilic fluorination (e.g., Selectfluor®) favors electron-rich positions, while nucleophilic agents (KF/18-crown-6) target electron-deficient sites. DFT calculations (e.g., Gaussian) predict activation barriers for competing pathways. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can confirm mechanistic hypotheses .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence biological activity in related compounds?

- Methodological Answer : The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, as seen in imidazo[1,2-a]pyridine derivatives . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., -CF₃, -OCH₃) and testing via enzyme assays (e.g., IC₅₀ determination). Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., π-π stacking with target proteins) .

Q. What strategies mitigate hazards when handling fluorinated pyridine intermediates?

- Methodological Answer :

- Engineering Controls : Use fume hoods for volatile reagents (e.g., POCl₃).

- PPE : Nitrile gloves, ANSI-rated goggles, and flame-resistant lab coats.